methyl 4-[(5-{2-hydroxy-4-[(2-methylbenzyl)oxy]phenyl}-1H-pyrazol-4-yl)oxy]benzoate
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Overview
Description
METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps. One common method includes the following steps:
Alkylation: The starting material undergoes alkylation to introduce the methoxyphenyl group.
Nitration and Reduction: The intermediate is then nitrated and reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the pyrazole ring.
Esterification: Finally, the compound is esterified to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the pyrazole ring.
4-Methoxyphenethylamine: Contains the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
METHYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 4-[[5-[2-hydroxy-4-[(2-methylphenyl)methoxy]phenyl]-1H-pyrazol-4-yl]oxy]benzoate |
InChI |
InChI=1S/C25H22N2O5/c1-16-5-3-4-6-18(16)15-31-20-11-12-21(22(28)13-20)24-23(14-26-27-24)32-19-9-7-17(8-10-19)25(29)30-2/h3-14,28H,15H2,1-2H3,(H,26,27) |
InChI Key |
PUHZAABWMXEZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)OC4=CC=C(C=C4)C(=O)OC)O |
Origin of Product |
United States |
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